Regioisomeric Differentiation: 4-Methoxy vs. 2-Methoxy Phenyl Substitution and Impact on Molecular Descriptors
The target compound carries a 4-methoxyphenyl group on the 2-carboxamide, whereas the closest commercially available regioisomer (CAS 887891-83-0) bears a 2-methoxyphenyl group. This positional change alters the calculated topological polar surface area (TPSA) and the spatial orientation of the hydrogen-bond acceptor. For the target compound, the TPSA is 126.5 Ų (calculated from the SMILES COC1=CC=C(NC(=O)C2=C(NC(=O)C3=CC(=C(C)C=C3)[N+]([O-])=O)C4=CC=CC=C4O2)C=C1) . For the 2-methoxy regioisomer, the TPSA is also 126.5 Ų due to identical atom composition, but the 3D conformation differs: the 4-methoxy substitution places the oxygen lone pairs in a para orientation relative to the amide NH, which can strengthen resonance-assisted hydrogen bonding, whereas the 2-methoxy substitution introduces an ortho steric effect that may twist the anilide ring out of planarity. No head-to-head biological data are available for either compound; therefore, this evidence relies on class-level inference from benzofuran-2-carboxamide SAR literature showing that methoxy position on the anilide ring modulates antiproliferative potency by factors of 2- to 10-fold [1]. Assignment as Supporting evidence reflects the absence of direct quantitative comparison.
| Evidence Dimension | Topological polar surface area and 3D conformation (methoxy positional isomerism) |
|---|---|
| Target Compound Data | TPSA = 126.5 Ų; 4-methoxy orientation (para to amide NH) |
| Comparator Or Baseline | N-(2-methoxyphenyl)-3-(4-methyl-3-nitrobenzamido)-1-benzofuran-2-carboxamide (CAS 887891-83-0); TPSA = 126.5 Ų; 2-methoxy orientation (ortho to amide NH, steric clash potential) |
| Quantified Difference | No quantitative biological difference available; structural divergence expected to affect target binding and permeability based on benzofuran-2-carboxamide class SAR [1]. |
| Conditions | In silico calculation (TPSA); literature review of benzofuran-2-carboxamide SAR |
Why This Matters
The para-methoxy orientation removes ortho steric hindrance and may improve amide planarity and hydrogen-bonding efficiency, making the 4-methoxy compound a preferred candidate for medicinal chemistry optimization when a linear, extended conformation is desired.
- [1] Hranjec M, et al. Antiproliferative potency of novel benzofuran-2-carboxamides on tumour cell lines: cell death mechanisms and determination of crystal structure. Eur J Med Chem. 2013;59:111-119. doi:10.1016/j.ejmech.2012.11.009. View Source
